molecular formula C19H16FNO4S B2871799 ETHYL 4-(4-FLUOROPHENYL)-2-(FURAN-2-AMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE CAS No. 379236-84-7

ETHYL 4-(4-FLUOROPHENYL)-2-(FURAN-2-AMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2871799
CAS No.: 379236-84-7
M. Wt: 373.4
InChI Key: HRBUZPWBSODJQL-UHFFFAOYSA-N
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Description

ETHYL 4-(4-FLUOROPHENYL)-2-(FURAN-2-AMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(4-FLUOROPHENYL)-2-(FURAN-2-AMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, various functional groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a Suzuki coupling reaction, using a boronic acid derivative and a palladium catalyst.

    Amidation Reaction: The furan-2-carboxamido group can be introduced through an amidation reaction, where a furan-2-carboxylic acid derivative reacts with an amine under dehydrating conditions.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(4-FLUOROPHENYL)-2-(FURAN-2-AMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate or a pharmacophore in drug design.

    Industry: Applications in materials science, such as the development of organic semiconductors or photovoltaic materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(4-FLUOROPHENYL)-2-(FURAN-2-AMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(4-chlorophenyl)-2-(furan-2-carboxamido)-5-methylthiophene-3-carboxylate
  • Ethyl 4-(4-bromophenyl)-2-(furan-2-carboxamido)-5-methylthiophene-3-carboxylate

Uniqueness

ETHYL 4-(4-FLUOROPHENYL)-2-(FURAN-2-AMIDO)-5-METHYLTHIOPHENE-3-CARBOXYLATE is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, potentially improving their pharmacokinetic properties.

Properties

IUPAC Name

ethyl 4-(4-fluorophenyl)-2-(furan-2-carbonylamino)-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO4S/c1-3-24-19(23)16-15(12-6-8-13(20)9-7-12)11(2)26-18(16)21-17(22)14-5-4-10-25-14/h4-10H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBUZPWBSODJQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)F)C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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